7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. This compound is characterized by a fused ring system that incorporates both imidazole and pyrimidine structures, making it of interest in various fields of chemistry, particularly medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various methods, primarily involving condensation reactions of 2-aminopyrimidine with different carbonyl compounds. It is also found in chemical databases such as PubChem, where it is cataloged with specific identifiers and molecular data .
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It falls under the broader category of aromatic compounds, which are known for their stability and unique chemical properties.
The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid can be achieved through several methods:
Industrial production often utilizes automated reactors for large-scale synthesis, optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly employed .
The molecular structure of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid features a methyl group at the seventh position of the imidazole ring and a carboxylic acid group at the third position of the pyrimidine ring. The structural formula can be represented as follows:
The InChI representation for this compound is:
This data provides insights into its molecular connectivity and spatial arrangement .
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with biological targets at the molecular level. Research indicates that derivatives of this compound may act as inhibitors against specific enzymes or proteins relevant to disease processes, such as those involved in viral entry mechanisms .
Studies have shown that certain derivatives exhibit potential as dual inhibitors targeting human angiotensin-converting enzyme 2 and spike proteins associated with SARS-CoV-2, suggesting their role in antiviral strategies .
The physical properties of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid include:
Chemical properties include:
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid has significant applications in scientific research:
Research continues to explore its potential applications in drug development and therapeutic interventions against infectious diseases .
The construction of the imidazo[1,2-a]pyrimidine core typically employs multicomponent reactions (MCRs), which efficiently converge three reactants into a single scaffold. The Groebke-Blackburn-Bienaymé reaction stands as the predominant method, involving the condensation of 2-aminopyrimidine derivatives, aldehydes, and isocyanides under catalytic conditions. For 7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, 5-methylpyrimidin-2-amine serves as the primary starting material to introduce the methyl group at the C7 position. This reactant reacts with aldehydes (e.g., glyoxylic acid) and tert-butyl isocyanide in methanol or ethanol at 60–80°C, yielding the 3-carboxylate intermediate. Acidic hydrolysis then converts the ester to the free carboxylic acid functionality [3] [7].
Alternative routes include the Debus-Radziszewski reaction, where α-haloketones (like bromopyruvic acid) react with 5-methylpyrimidin-2-amine. This method offers direct access to the 3-carboxylic acid moiety without requiring hydrolysis. However, regioselectivity challenges may arise due to competing nucleophilic sites on the pyrimidine ring. Microwave-assisted synthesis has emerged to enhance reaction efficiency, reducing completion times from hours to minutes while improving yields by 15–20% compared to conventional heating [7].
Table 1: Multicomponent Reaction Methodologies for Imidazo[1,2-a]pyrimidine Core Synthesis
Reactants | Catalyst/Conditions | Yield (%) | Time | Key Advantage |
---|---|---|---|---|
5-Methylpyrimidin-2-amine, Glyoxylic acid, t-BuNC | Methanol, 70°C, no catalyst | 65–70 | 12 h | Simplified workup |
5-Methylpyrimidin-2-amine, Bromopyruvic acid | Water, RT, NaOH | 55–60 | 6 h | Direct carboxylic acid formation |
5-Methylpyrimidin-2-amine, Ethyl glyoxylate, Cyclohexyl isocyanide | Sc(OTf)₃ (10 mol%), DCE, 60°C | 75–80 | 3 h | Enhanced regioselectivity |
Same as above | Microwave, 100°C | 85–90 | 25 min | Rapid reaction kinetics |
The carboxylic acid group at the C3 position serves as a versatile handle for regioselective derivatization, enabling precise structural diversification while preserving the core heterocycle. Key transformations include:
Amide Formation: Activation of the carboxyl group using coupling agents like thionyl chloride (generating the acyl chloride in situ) or peptide-coupling reagents such as HATU/DIPEA permits condensation with diverse amines. Primary alkyl amines yield mono-substituted amides, while sterically hindered amines (e.g., N-methylaniline) require elevated temperatures (80–100°C). This approach is pivotal for generating bioactive analogues, particularly antimicrobial and antiviral candidates [3] [9].
Esterification: Fischer–Speier esterification using acidic alcohols (e.g., HCl-saturated methanol) provides methyl esters under reflux conditions. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable esterification with sterically demanding alcohols. These esters serve as intermediates for further nucleophilic substitution or reduction [8].
Decarboxylative Coupling: Under oxidative conditions (persulfate salts, Cu(I) catalysts), thermal decarboxylation occurs, permitting direct C–H functionalization. While less explored for this specific analogue, it offers routes to 3-aryl/alkyl derivatives without directing groups [7].
Regioselectivity is governed by electronic effects: the electron-deficient nature of the C3 position (due to adjacent imine nitrogen) enhances electrophilicity during acyl chloride formation while suppressing unwanted ring substitution.
Table 2: Regioselective Derivatives of 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid
Derivative Type | Reagents/Conditions | Yield (%) | Application Context |
---|---|---|---|
Primary alkyl amide | SOCl₂, then R-NH₂ (aliphatic), 0°C→RT | 70–85 | Antitubercular scaffolds |
Aryl amide | HATU, DIPEA, Ar-NH₂, DMF, RT | 60–75 | Cholinesterase inhibitors |
Methyl ester | MeOH, conc. H₂SO₄, reflux, 4 h | 90–95 | Intermediate for metal-catalyzed cross-coupling |
Hydrazide | NH₂NH₂·H₂O, ethanol, reflux | 80–88 | Precursor to heterocyclic hybrids |
Scaling the synthesis of 7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid necessitates adherence to green chemistry principles to minimize environmental impact. Key metrics include:
Process Mass Intensity (PMI): Traditional MCR routes exhibit PMI values >40, driven by high solvent volumes in extraction/purification. Optimized protocols employing water as the solvent reduce PMI to 15–20 by eliminating organic washes. For example, the Debus-Radziszewski reaction in aqueous NaOH achieves 60% yield with PMI=18, primarily from reagent mass [3].
E-Factor Improvements: Classical ester hydrolysis (using HCl/THF/water) generates E-factors of ≈35 due to solvent waste and salt byproducts. Switching to enzymatic hydrolysis (lipases in buffer pH 7.5) lowers E-factors to 8–12 by enabling catalyst recycling and avoiding mineral acids [3].
Solvent Selection: Cyclopentyl methyl ether (CPME) and 2-methyl-THF replace dichloromethane in extraction steps, offering higher biodegradability. Solvent recovery rates >70% are achievable via distillation, further reducing net consumption [7].
Energy Efficiency: Microwave-assisted MCRs cut energy use by 50% versus reflux methods. Flow chemistry systems demonstrate superior heat transfer, enabling kilogram-scale synthesis with 40% lower energy input relative to batch reactors [3] [7].
The bioactivity and physicochemical properties of imidazo[1,2-a]pyrimidine derivatives differ markedly from their imidazo[1,2-a]pyridine counterparts due to electronic and structural variations:
Electronic Profiles: Imidazo[1,2-a]pyrimidine incorporates two nitrogen atoms in its six-membered ring (vs. one in pyridine analogues), enhancing electron deficiency. This lowers the LUMO energy (-2.1 eV vs. -1.8 eV for pyridine analogues), facilitating charge-transfer interactions in biological targets like Mycobacterium tuberculosis (Mtb) cytochrome bc₁ complex [4].
Biological Potency: Against Mtb H37Rv, 7-methylimidazo[1,2-a]pyrimidine-3-carboxamides exhibit MIC₉₀ values of 0.4–1.9 μM, outperforming pyridine-based carboxamides (MIC₉₀: 0.5–5.0 μM). This 2–3 fold enhancement is attributed to stronger H-bonding between the pyrimidine N1 and QcrB subunit residues (e.g., Glu272) [2] [4].
Aqueous Solubility: The additional nitrogen reduces lipophilicity (ClogP = 1.8 for pyrimidine vs. 2.3 for pyridine analogues at pH 7.4), improving thermodynamic solubility (65 μg/mL vs. 28 μg/mL). However, this may compromise cell membrane permeability [4] [7].
Synthetic Flexibility: Imidazo[1,2-a]pyrimidines undergo electrophilic substitution predominantly at C5/C7 due to higher π-deficiency, whereas pyridine analogues react at C5/C6. This divergence enables complementary functionalization patterns for structure-activity relationship studies [4] [7].
Table 3: Structural and Bioactivity Comparison: Pyrimidine vs. Pyridine Analogues
Property | Imidazo[1,2-a]pyrimidine Analogues | Imidazo[1,2-a]pyridine Analogues | Biological Consequence |
---|---|---|---|
Ring Nitrogen Count | 3 (2 in pyrimidine + 1 in imidazole) | 2 (1 in pyridine + 1 in imidazole) | Enhanced target binding via H-bonding |
CLogP | 1.8–2.1 | 2.3–2.9 | Improved solubility, reduced permeability |
MIC₉₀ vs. Mtb (μM) | 0.4–1.9 | 0.5–5.0 | 2–3× higher potency |
Electrophilic Substitution Site | C5 > C7 | C5 > C6 | Divergent regiochemistry for optimization |
These distinctions underscore why imidazo[1,2-a]pyrimidine derivatives—particularly 7-methyl-substituted variants—are increasingly prioritized in anti-infective drug discovery pipelines [4] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4